4-Chloro-2-fluorobenzylzinc bromide
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Overview
Description
4-Chloro-2-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C₇H₅BrClFZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzylzinc bromide generally involves the reaction of 4-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-Chloro-2-fluorobenzyl bromide+Zn→4-Chloro-2-fluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is frequently used due to its ability to stabilize organozinc compounds.
Bases: Bases like potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-Chloro-2-fluorobenzylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Chemical Biology: Applied in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzylzinc bromide in chemical reactions involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The compound’s reactivity is largely due to the presence of the zinc-bromide bond, which can be readily broken and reformed in the presence of suitable catalysts and conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzyl bromide
- 4-Fluorobenzylzinc bromide
- 2-Chloro-4-fluorobenzyl bromide
Uniqueness
4-Chloro-2-fluorobenzylzinc bromide is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);4-chloro-2-fluoro-1-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMBKBAUTSSVKH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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